molecular formula C9H11BrN2 B2553839 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1259512-11-2

6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B2553839
CAS RN: 1259512-11-2
M. Wt: 227.105
InChI Key: CGRAIZNYIYTGLF-UHFFFAOYSA-N
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Description

The compound "6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine" is a brominated heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves multi-step reactions, including bromination, lithiation, and various coupling reactions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Another example is the use of a dimer of 3-bromo-6-dimethylamino-1-azafulvene as a precursor for substituted pyrrole-2-carboxaldehydes . Additionally, the synthesis of complex pyridine derivatives can involve intramolecular Friedel-Crafts strategies or Diels-Alder reactions .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often elucidated using single-crystal X-ray diffraction data. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones can react with nucleophiles to form thieno- and furo[3,4-b]-pyridin-2(1H)-ones . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as basicity, stability, and reactivity, can be influenced by the substituents on the pyridine ring. For example, the basicity of pyridinols approaches physiological pH with increasing electron density in the ring . Some pyridinols are stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivity of these compounds towards peroxyl radicals can be examined through kinetic studies, revealing their potential as antioxidants .

Case Studies

Several of the papers discuss the potential applications of brominated pyridine derivatives in medicinal chemistry. For example, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors, with molecular docking studies indicating significant binding affinity . Additionally, the antibacterial properties of new pyrazolo[3,4-b]pyridine-based heterocycles were evaluated, demonstrating their potential as bioactive molecules .

Scientific Research Applications

Chemical Transformations and Syntheses

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine serves as a precursor or intermediate in various chemical syntheses. It has been used in the synthesis of pyrrolo[3,2-b]pyridin-2-one derivatives through rearrangements and reactions with other compounds. For instance, it undergoes transformations with acetic anhydride, leading to various halogenated derivatives useful in further chemical processes (Jones & Phipps, 1974).

Functional Material Development

This compound plays a role in the development of functional materials. Researchers have explored its functionalization to form multidentate agents, potentially useful in the creation of agrochemicals and other functional materials (Minakata et al., 1992).

Study of Photochemical Behavior

The photochemical behavior of derivatives of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been studied, providing insights into the chemical dynamics under light irradiation. This research contributes to the understanding of photochemistry in similar compounds (Jones & Phipps, 1975).

Safety and Hazards

The compound has been classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and respiratory irritation . The safety information includes several precautionary statements .

properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRAIZNYIYTGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1N=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Synthesis routes and methods I

Procedure details

A mixture of (5-bromo-2-iodo-pyridin-3-yl)-(2-methyl-allyl)-amine (10.2 g, 28.9 mmol), tetrabutylammonium chloride (9.64 g, 34.7 mmol), sodium formate (2.36 g, 34.7 mmol), palladium acetate (0.97 g, 4.3 mmol), triethylamine (8.76 g, 86.7 mmol), water (12.1 mL) and dimethyl sulfoxide (255 mL) was stirred at 100° C. under nitrogen for 1 h. The mixture was cooled by the addition of ice (100 g) then was diluted with water (200 mL) with stirring. The mixture was partitioned between water (1 L) and a mixture of toluene (600 mL) and EtOAc (50 mL). The organic phase was washed with water (4×250 mL), dried (Na2SO4) and evaporated in vacuo to give a brown oil. Chromatography (SiO2, gradient elution with 0-100% diethyl ether in 40-60 petroleum ether) gave the title compound (2.84 g) as a yellow solid. MS: [M+H]+=227, 229.
Name
(5-bromo-2-iodo-pyridin-3-yl)-(2-methyl-allyl)-amine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
catalyst
Reaction Step One
Quantity
0.97 g
Type
catalyst
Reaction Step One
Name
Quantity
12.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Prepared according to procedure K using 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (300 mg, 1.244 mmol), sodium bis(2-methoxyethoxy)-aluminium hydride (1.131 mL, 3.73 mmol) in toluene (3 mL). After purification 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine was obtained as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.131 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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